N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
Description
This compound is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group and a 3-nitrophenyl moiety. While direct toxicological or functional data for this compound are unavailable in the provided evidence, structural analogs highlight its possible relevance in flavoring, agrochemical, or pharmaceutical contexts .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-4-1-3-12(9-13)17-24-20-26(25-17)16(11-32-20)7-8-22-18(28)19(29)23-14-5-2-6-15(10-14)27(30)31/h1-6,9-11H,7-8H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWDIRCEGCGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold. This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Mode of Action
Compounds with similar structures have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could potentially lead to various biological effects.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties. These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.
Biological Activity
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 439.5 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O3S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 894032-07-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known to inhibit various enzymes, particularly those involved in fungal cell wall synthesis and other critical metabolic pathways. This interaction often leads to modulation of biological processes such as cell division and apoptosis.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of substituents on the triazole and thiazole rings in determining the compound's efficacy. For instance:
- Nitro Group : The presence of a nitro group on the phenyl ring has been associated with enhanced antimicrobial activity.
- Fluorine Substitution : The introduction of fluorine atoms typically increases lipophilicity and can enhance binding affinity to target proteins.
Research indicates that modifications to these functional groups can significantly affect the compound's pharmacological profile, including its antifungal and antibacterial properties .
Antifungal Activity
This compound has shown promising antifungal activity against various strains. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. For example:
- Against Candida albicans : MIC values were found to be around 0.5 μg/mL.
- Against Aspergillus fumigatus : The compound exhibited moderate activity with MIC values ranging from 1 to 4 μg/mL.
Antibacterial Activity
In addition to antifungal properties, this compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that it may inhibit bacterial growth through similar mechanisms as those observed in antifungal activity.
Case Studies
- Study on Antifungal Efficacy : A study published in PubMed Central evaluated various triazole derivatives, including those similar to this compound. Results indicated that compounds with specific substitutions showed enhanced antifungal properties against resistant strains of Candida species .
- Mechanistic Insights : Research on related compounds revealed that triazole derivatives could effectively disrupt ergosterol biosynthesis in fungal cells, leading to increased cell membrane permeability and eventual cell death .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
-
Antimicrobial Properties
- Heterocyclic compounds similar to N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide have been reported to exhibit antimicrobial activities. Investigations into its efficacy against various bacterial and fungal strains could provide insights into its potential as an antimicrobial agent .
-
Anti-inflammatory Effects
- The compound's structural features suggest it may possess anti-inflammatory properties. Research into its ability to modulate inflammatory pathways could lead to new therapeutic strategies for treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple synthetic steps that include the formation of the thiazole and triazole rings followed by the introduction of the oxalamide group. Detailed reaction conditions and yields are essential for reproducibility in research settings .
Mechanistic Studies
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into binding affinities and inhibition constants, which are vital for determining its pharmacological efficacy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy .
- Antimicrobial Activity Research : Another study focused on evaluating the antimicrobial properties of similar thiazole-triazole derivatives against clinically relevant pathogens. Results indicated promising activity that warrants further exploration .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo[3,2-b] triazole core contains sulfur and nitrogen atoms susceptible to oxidation. Key observations include:
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Sulfur Oxidation : The thiazole sulfur can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., hydrogen peroxide, m-CPBA).
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Aromatic Ring Oxidation : The 3-fluorophenyl group may undergo electrophilic oxidation at the meta position, though fluorine’s electron-withdrawing nature typically reduces reactivity.
Table 1: Oxidation Reagents and Products
| Reagent | Conditions | Major Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Thiazole sulfoxide derivative |
| KMnO₄ (aqueous) | Neutral pH, RT, 12h | Nitrophenyl ring nitroso byproduct |
| m-CPBA | DCM, 0°C, 2h | Thiazole sulfone derivative |
Reduction Reactions
The nitro group (-NO₂) on the phenyl ring is highly reducible, while the amide bonds remain stable under mild conditions:
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Nitro to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuI systems selectively reduce -NO₂ to -NH₂ without affecting the thiazole core.
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Selective Core Reduction : LiAlH₄ may reduce the triazole ring’s conjugated system, but this is less common due to steric hindrance.
Table 2: Reduction Pathways
| Reagent | Target Site | Outcome |
|---|---|---|
| H₂, 10% Pd-C | 3-Nitrophenyl group | 3-Aminophenyl derivative |
| NaBH₄/CuI | Nitro group | Partial reduction to hydroxylamine |
| LiAlH₄ (anhydrous) | Triazole C=N bonds | Saturation of conjugated system |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
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Electrophilic Aromatic Substitution (EAS) : The 3-fluorophenyl group’s meta-directing nature facilitates halogenation or nitration at the 5-position.
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Nucleophilic Attack : The oxalamide’s carbonyl groups may undergo nucleophilic addition with amines or Grignard reagents.
Table 3: Substitution Examples
| Reaction Type | Reagent | Product |
|---|---|---|
| Halogenation (EAS) | Cl₂, FeCl₃ | 5-Chloro-3-fluorophenyl adduct |
| Amide Alkylation | CH₃I, K₂CO₃ | N-Methyl oxalamide derivative |
| Nucleophilic Acyl Substitution | NH₂OH, HCl | Hydroxamic acid analog |
Photochemical and Thermal Stability
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Photodegradation : UV exposure (254 nm) in methanol leads to cleavage of the oxalamide bond, generating 3-nitrophenylamine and fluorophenyl-thiazole fragments.
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Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder-like fragmentation, releasing CO and NOₓ gases.
Biochemical Interactions
While not purely chemical reactions, the compound’s biological activity (e.g., anticancer effects) involves:
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Enzyme Inhibition : Binding to kinase ATP pockets via hydrogen bonding with the oxalamide group.
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DNA Intercalation : The planar thiazolo-triazole core intercalates DNA, causing strand breaks under oxidative stress.
Key Challenges and Research Gaps
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Selectivity in Reduction : Competing reduction pathways (nitro vs. core) require precise control.
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Stability Under Physiological Conditions : Hydrolysis of the oxalamide bond limits in vivo efficacy.
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Synthetic Scalability : Multi-step synthesis complicates large-scale production.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analysis
Oxalamide Derivatives
- Target Compound vs. S336: Both share the oxalamide backbone, but S336 incorporates pyridine and methoxybenzyl groups, which enhance its solubility and umami receptor (hTAS1R1/hTAS1R3) binding .
Heterocyclic Systems
- Thiazolo-triazol vs. The patent’s trifluoromethyl group enhances metabolic stability, whereas the target’s 3-fluorophenyl may balance lipophilicity and bioavailability .
Nitro/Fluoro Substitutions
- The 3-nitrophenyl group in the target compound is absent in flavoring agents like S336 but common in herbicides (e.g., flumetsulam) and explosives, suggesting possible reactivity or toxicity concerns .
- Fluorine in the 3-fluorophenyl group may improve membrane permeability compared to non-halogenated analogs, as seen in agrochemicals .
Q & A
Q. What are the key considerations for designing a synthesis protocol for this compound?
The synthesis of this compound typically involves multi-step reactions, including:
- Thiazolo-triazole core formation : Cyclocondensation of thioamide derivatives with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C in DMF) .
- Oxalamide linkage : Coupling of the thiazolo-triazole intermediate with nitro-substituted aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC . Key optimization parameters include solvent choice (polar aprotic solvents like DMF enhance reaction rates), catalyst selection (e.g., Cu(I) for click chemistry), and reaction time (12–24 hr for amide bond formation) .
Q. How can the compound’s structural integrity be validated post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl vs. nitrophenyl groups) and oxalamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for ) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1500 cm (aromatic C-F/C-NO) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., DNA gyrase) to assess IC values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modulation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to evaluate effects on membrane permeability and target binding .
- Oxalamide Linker Modification : Introduce methyl or ethyl spacers to alter conformational flexibility and interaction with hydrophobic enzyme pockets .
- Biological Testing : Compare IC values across derivatives in enzyme inhibition assays and correlate with computational docking results (e.g., AutoDock Vina) .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Simulate interactions with bacterial targets (e.g., E. coli FabH enzyme) using PDB structures (e.g., 5JQ7) to identify key binding residues (e.g., His244, Asn248) .
- MD Simulations : 100-ns trajectories to assess stability of ligand-enzyme complexes and quantify binding free energies (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
Q. How should contradictory data in biological activity be resolved?
- Experimental Replication : Standardize assays (e.g., identical bacterial strains, culture media) to minimize variability .
- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .
- Target Validation : CRISPR-Cas9 knockout models to confirm if observed activity is target-specific .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Step | Method A () | Method B () |
|---|---|---|
| Core Formation | Thioamide + hydrazine (80°C) | Microwave-assisted (100°C, 2 hr) |
| Yield | 62% | 78% |
| Purity (HPLC) | 93% | 97% |
Q. Table 2. Biological Activity of Analogues
| Substituent | MIC (S. aureus) (µg/mL) | IC (DNA gyrase) (µM) |
|---|---|---|
| 3-Fluorophenyl | 4.2 | 0.89 |
| 4-Chlorophenyl | 8.7 | 1.54 |
| 3-Nitrophenyl | 3.1 | 0.67 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
